Product packaging for 1-(Bromomethyl)-1-methoxycyclobutane(Cat. No.:CAS No. 30800-71-6)

1-(Bromomethyl)-1-methoxycyclobutane

Cat. No.: B3258699
CAS No.: 30800-71-6
M. Wt: 179.05 g/mol
InChI Key: FCQKZXITDZGVOL-UHFFFAOYSA-N
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Description

Significance of Strained Four-Membered Ring Systems in Modern Organic Chemistry

Cyclobutane (B1203170), a four-membered cycloalkane, possesses significant inherent instability known as ring strain. fiveable.me This strain arises from two primary factors: angle strain and torsional strain. libretexts.orgyoutube.com

Angle Strain: The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. libretexts.orglibretexts.org In a planar cyclobutane ring, the internal C-C-C bond angles would be 90°, a significant deviation that introduces considerable strain. libretexts.orglibretexts.org To alleviate some of this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces the angle strain. youtube.commasterorganicchemistry.com

Torsional Strain: In the puckered conformation, there is still eclipsing of hydrogen atoms on adjacent carbon atoms, leading to torsional strain. youtube.commasterorganicchemistry.com

This combination of angle and torsional strain makes cyclobutane and its derivatives thermodynamically less stable than their acyclic counterparts or larger cycloalkanes like cyclohexane (B81311). libretexts.orgmasterorganicchemistry.com However, this inherent strain is precisely what makes them valuable in modern organic chemistry. The high energy of the strained ring provides a driving force for ring-opening reactions, allowing chemists to access a variety of linear compounds stereoselectively. masterorganicchemistry.compharmaguideline.com Furthermore, the rigid framework of the cyclobutane ring serves as a scaffold for constructing complex, three-dimensional molecules, and they are key intermediates in various synthetic pathways, including [2+2] cycloadditions. harvard.edunih.gov

Overview of Halogenated and Alkoxy-Substituted Cyclobutane Derivatives

The functionalization of the cyclobutane ring with substituents like halogens and alkoxy groups significantly influences its reactivity and utility.

Halogenated Cyclobutanes: The introduction of a halogen atom, such as bromine or chlorine, onto a cyclobutane ring creates a reactive site for nucleophilic substitution or elimination reactions. youtube.comacs.org For example, cyclobutane can undergo substitution reactions with chlorine or bromine in the presence of ultraviolet light to form chlorocyclobutane (B72530) and bromocyclobutane, respectively. youtube.com These halogenated derivatives are precursors for a wide range of other substituted cyclobutanes. The synthesis of (bromomethyl)cyclobutane (B93029), a related compound, can be achieved from cyclobutylmethanol using reagents like triphenylphosphite and bromine. chemicalbook.comgoogle.com

Alkoxy-Substituted Cyclobutanes: The presence of an alkoxy group (like a methoxy (B1213986) group) can influence the electronic properties of the cyclobutane ring and direct the regioselectivity of certain reactions. uwo.ca Ytterbium triflate has been used as a catalyst for the synthesis of alkoxy-substituted donor-acceptor cyclobutanes. uwo.ca These compounds are valuable intermediates; for instance, they can undergo formal [4+2] cycloadditions with imines to produce highly substituted piperidines, which are important nitrogen-containing heterocyclic compounds. uwo.ca The development of reliable methods for preparing alkoxy-substituted cyclobutanes has expanded their application in creating complex molecular structures. uwo.ca

Research Landscape and Rationale for Investigating 1-(Bromomethyl)-1-methoxycyclobutane

This compound is a bifunctional compound that incorporates the key features of both halogenated and alkoxy-substituted cyclobutanes onto a single four-membered ring. benchchem.com Its molecular formula is C₆H₁₁BrO, and it has a molecular weight of approximately 179.06 g/mol . chemsynthesis.comcymitquimica.com

Interactive Data Table: Properties of this compound Click on the headers to explore the properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₁BrO benchchem.comchemsynthesis.com
Molecular Weight 179.06 g/mol cymitquimica.com
Synonyms Cyclobutane, 1-(bromomethyl)-1-methoxy-; Ether, 1-(bromomethyl)cyclobutyl methyl cymitquimica.com
Key Structural Features Cyclobutane ring, Bromomethyl group, Methoxy group benchchem.com

The rationale for investigating this specific compound lies in its potential as a versatile synthetic intermediate. benchchem.com The presence of two distinct functional groups on the same quaternary carbon atom offers unique reactivity:

The bromomethyl group is a primary alkyl halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles to build more complex molecular frameworks. benchchem.com

The methoxy group and its attachment to the strained cyclobutane ring can influence the stability of potential intermediates and the stereochemical outcome of reactions.

One common method for its synthesis involves the bromination of 1-methoxycyclobutane. benchchem.com The unique combination of a reactive electrophilic center (the carbon bearing the bromine) and the strained ring system makes this compound a subject of interest for developing novel synthetic methodologies and for accessing complex target molecules in fields like medicinal chemistry. benchchem.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO B3258699 1-(Bromomethyl)-1-methoxycyclobutane CAS No. 30800-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-1-methoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-8-6(5-7)3-2-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKZXITDZGVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289013
Record name 1-(Bromomethyl)-1-methoxycyclobutane
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Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30800-71-6
Record name 1-(Bromomethyl)-1-methoxycyclobutane
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Record name 1-(Bromomethyl)-1-methoxycyclobutane
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Record name 1-(bromomethyl)-1-methoxycyclobutane
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Chemical Reactivity and Transformation of 1 Bromomethyl 1 Methoxycyclobutane

Electrophilic Reactivity and Carbocationic Transformations

The reactivity of 1-(bromomethyl)-1-methoxycyclobutane is significantly directed by the propensity of the C-Br bond to undergo heterolysis, leading to a carbocationic intermediate. The subsequent fate of this cation is governed by competing reaction pathways, including substitution, elimination, and rearrangement.

Sₙ1 and E1 Pathways in Solution-Phase Reactions of Halogenated Cyclobutanes

Halogenated cyclobutanes, such as this compound, can undergo unimolecular substitution (Sₙ1) and elimination (E1) reactions in the presence of a weak nucleophile or base, typically in a protic solvent. libretexts.orgmasterorganicchemistry.com Both pathways proceed through a common carbocation intermediate, which is formed upon the departure of the leaving group (bromide). libretexts.orgyoutube.com

For this compound, the leaving group is the primary bromide. The initial formation of a primary carbocation is energetically unfavorable. However, this unstable intermediate is poised for rapid rearrangement, which is the dominant pathway (see section 3.1.2). The competition between Sₙ1 and E1 reactions occurs after any potential rearrangement of the carbocation. libretexts.org

Sₙ1 Pathway : The rearranged, more stable carbocation can be attacked by a nucleophile (e.g., the solvent) to yield a substitution product. libretexts.org

E1 Pathway : Alternatively, the carbocation can lose a proton from an adjacent carbon to a weak base, resulting in the formation of an alkene. youtube.com

Factors such as temperature and the nature of the solvent can influence the ratio of Sₙ1 to E1 products. Generally, higher temperatures favor the E1 pathway over the Sₙ1 pathway. masterorganicchemistry.com

Table 1: Comparison of Sₙ1 and E1 Reaction Characteristics for Halogenated Cyclobutanes

FeatureSₙ1 (Substitution, Nucleophilic, Unimolecular)E1 (Elimination, Unimolecular)
Intermediate Carbocation libretexts.orgCarbocation libretexts.org
Rate Law Rate = k[Substrate]Rate = k[Substrate]
Nucleophile/Base Weak Nucleophile libretexts.orgWeak Base libretexts.org
Product Substitution Product (e.g., Alcohol, Ether)Elimination Product (Alkene)
Competition Occur concurrently, product ratio can be hard to control. libretexts.orgFavored by heat over Sₙ1. masterorganicchemistry.com

Ring Expansion Rearrangements to Five-Membered Rings (e.g., Cyclopentane (B165970) Derivatives)

A defining characteristic of the reactivity of cyclobutylmethyl systems is their tendency to undergo ring expansion. This process is driven by the substantial relief of ring strain when converting a four-membered cyclobutane (B1203170) ring (approx. 26 kcal/mol of strain) to a less-strained five-membered cyclopentane ring (approx. 6 kcal/mol of strain). chemistrysteps.com

In the case of this compound, the formation of the initial primary cyclobutylmethyl carbocation is immediately followed by a rearrangement to a more stable cyclopentyl carbocation. stackexchange.com This transformation is highly favorable and often precedes any potential Sₙ1 or E1 reactions. chemistrysteps.commasterorganicchemistry.com For instance, the treatment of a similar bromomethylcyclobutane derivative with silver tetrafluoroborate (B81430) has been shown to induce ring enlargement to a cyclopentane-annelated system. ugent.be

The mechanism for the ring expansion of the cyclobutylmethyl cation generated from this compound involves a 1,2-alkyl shift. masterorganicchemistry.comstackexchange.com In this process, one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center.

The key steps are:

Carbocation Formation : The leaving group (Br⁻) departs, forming an unstable primary carbocation on the methyl group.

1,2-Alkyl Shift : The electron pair from one of the adjacent C-C bonds in the cyclobutane ring attacks the primary carbocation. This breaks the ring bond and simultaneously forms a new bond, expanding the ring. youtube.com

Formation of a More Stable Cation : This concerted shift results in the formation of a five-membered ring with the positive charge now located on a ring carbon. The presence of the methoxy (B1213986) group on the carbon that was originally part of the ring but not the migrating bond would lead to the formation of a highly stable tertiary carbocation stabilized by the adjacent oxygen atom.

This rearrangement is a type of carbocation rearrangement driven by the dual factors of forming a more stable carbocation and relieving ring strain. chemistrysteps.commasterorganicchemistry.com

The regioselectivity and stereoselectivity of ring expansions are critical for determining the final product structure. youtube.com

Regioselectivity : This refers to which bond migrates during the rearrangement. In the case of this compound, the initial carbocation forms outside the ring. The migrating bond is one of the two C1-C2 bonds of the cyclobutane ring. Due to the substitution pattern, the migration of either bond would lead to a tertiary carbocation on the carbon bearing the methoxy group, making this a highly favored and specific rearrangement. The regioselectivity is therefore strongly controlled by the formation of the most stable possible carbocation intermediate. nih.gov

Stereoselectivity : The stereochemical outcome of the ring expansion can be influenced by the stereochemistry of the starting material. Although specific studies on this compound are not prevalent, stereoselective ring expansions have been observed in other systems, where factors like non-bonded interactions can control the facial selectivity of the rearrangement. acs.orgscispace.com The stereocenter at C1 of the starting material would likely influence the stereochemistry of the resulting cyclopentane derivative.

Nucleophilic Substitution Reactions

Sₙ2 Reactivity with Various Nucleophiles

The bimolecular nucleophilic substitution (Sₙ2) reaction involves a direct, single-step displacement of a leaving group by a nucleophile. libretexts.org This mechanism is characterized by a backside attack, leading to an inversion of stereochemistry at the reaction center. libretexts.orgpearson.com

Sₙ2 reactions are highly sensitive to steric hindrance. masterorganicchemistry.com For this compound, the reactive center is a primary carbon, which would typically be favorable for an Sₙ2 reaction. However, the adjacent carbon (C1 of the cyclobutane ring) is a quaternary center. This structural arrangement is analogous to a neopentyl system, which is famously unreactive in Sₙ2 reactions due to severe steric hindrance that blocks the nucleophile's path for a backside attack.

Therefore, despite having a primary bromide, this compound is expected to be highly resistant to undergoing substitution via a direct Sₙ2 mechanism. Reactions with strong nucleophiles are more likely to proceed through elimination pathways or carbocationic pathways (Sₙ1/E1/rearrangement) if conditions permit the formation of the carbocation.

Table 2: Predicted Reactivity of this compound

Reaction TypeReactivity PredictionRationale
Sₙ1/E1 Favorable (via rearrangement)Formation of a carbocation leads to a highly favorable ring expansion to a stable tertiary cyclopentyl cation. chemistrysteps.comstackexchange.com
Sₙ2 UnfavorableSevere steric hindrance from the adjacent quaternary carbon (neopentyl-like structure) prevents backside attack. masterorganicchemistry.com

Influence of Steric and Electronic Factors on Sₙ2 Pathways

The bimolecular nucleophilic substitution (Sₙ2) reaction is a fundamental transformation in organic chemistry. In the case of this compound, the viability and rate of the Sₙ2 pathway are significantly influenced by the unique steric and electronic environment of the substrate.

The primary bromomethyl group (-CH₂Br) would typically suggest a high reactivity towards Sₙ2 reactions. However, the substrate is a neopentyl-type halide, where the carbon atom adjacent to the electrophilic center is a quaternary carbon. This arrangement is known to cause substantial steric hindrance, which impedes the backside attack required for the Sₙ2 mechanism. Nucleophiles approaching the carbon-bromine bond are sterically shielded by the cyclobutane ring and the methoxy group attached to the same quaternary center.

Electronically, the methoxy group (-OCH₃) exerts a dual influence. It has an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, which can slightly increase the electrophilicity of the reaction center. Conversely, the oxygen atom can also act as an electron-donating group through resonance, although this effect is not directly conjugated with the reaction center. A more significant electronic factor is the electron-donating nature of the methoxy group which can temper the electrophilicity of the bromomethyl group. benchchem.com The inherent ring strain of the cyclobutane moiety also plays a role, potentially affecting the transition state energy of the substitution reaction. benchchem.com

FactorInfluence on Sₙ2 Pathway for this compound
Steric Hindrance High. The quaternary carbon (C1) attached to the bromomethyl group creates a neopentyl-like system, severely hindering the backside attack by a nucleophile.
Electronic (Inductive) The electronegative oxygen of the methoxy group has an electron-withdrawing inductive effect, which could slightly enhance the electrophilicity of the CH₂Br carbon.
Electronic (Resonance) The methoxy group is electron-donating, which can temper the reactivity of the electrophilic center. benchchem.com
Ring Strain The cyclobutane ring introduces significant strain, which can influence the energy of the Sₙ2 transition state compared to acyclic or less strained cyclic systems. benchchem.com

Elimination Reactions to Form Cyclobutene (B1205218) Derivatives

In competition with substitution reactions, this compound can undergo elimination reactions, particularly in the presence of a base, to yield cyclobutene derivatives. dalalinstitute.com These reactions involve the removal of a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group) and the bromide leaving group.

E1 and E2 Elimination Mechanisms

Elimination reactions can proceed through two primary mechanisms: unimolecular (E1) and bimolecular (E2). libretexts.org

The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen at the same time the bromide ion departs. dalalinstitute.com This pathway is favored by strong, non-nucleophilic bases. masterorganicchemistry.com For this compound, the rate of the E2 reaction would depend on the concentration of both the substrate and the base. dalalinstitute.com A crucial requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group, which places them in the same plane but on opposite sides of the C-C bond. youtube.com The rigid structure of the cyclobutane ring can affect the ability to achieve this optimal geometry.

The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. youtube.com This is the rate-determining step. masterorganicchemistry.com In the second step, a weak base removes a β-hydrogen, leading to the formation of the double bond. This pathway is favored by poor nucleophiles/weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org The formation of a primary carbocation from this compound is generally unfavorable. However, the potential for rearrangement to a more stable carbocation must always be considered in E1 reactions. chemistrysteps.com

Regioselectivity and Stereoselectivity of Eliminations

When multiple β-hydrogens are available, the regioselectivity of the elimination becomes important. This determines which constitutional isomer of the alkene is formed.

Zaitsev's Rule : Generally predicts that the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.com This outcome is common in E1 reactions and in E2 reactions using small, strong bases. chemistrysteps.comwizeprep.com

Hofmann's Rule : Predicts the formation of the least substituted alkene as the major product. This is typically observed in E2 reactions when a sterically bulky base is used, as it preferentially abstracts the more sterically accessible proton. wizeprep.comkhanacademy.org

In this compound, there are two distinct types of β-hydrogens on the cyclobutane ring. Abstraction of a proton from the methylene (B1212753) (-CH₂-) carbons of the ring would lead to the formation of 1-methoxy-1-(methylidene)cyclobutane. The regiochemical outcome would depend heavily on the reaction conditions, particularly the size of the base employed.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. wizeprep.com For E2 reactions, the anti-periplanar requirement dictates the stereochemical outcome. youtube.com If the β-carbon has two different hydrogens, their specific orientation relative to the leaving group will determine whether the E or Z alkene is formed. youtube.com For E1 reactions, which proceed through a planar carbocation, a mixture of stereoisomers is often possible, with the more stable trans (E) isomer generally favored over the cis (Z) isomer due to reduced steric hindrance. youtube.com

Elimination PathwayBase RequirementKey FeatureRegioselectivity Prediction
E1 Weak Base / Poor Nucleophile libretexts.orgTwo-step, via carbocation intermediate youtube.comZaitsev product (more substituted alkene) is favored. chemistrysteps.com
E2 Strong Base masterorganicchemistry.comOne-step, concerted reaction dalalinstitute.comZaitsev product with small bases; Hofmann product with bulky bases. khanacademy.org

Radical Reactions and Reductive Transformations

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These reactions are typically initiated by heat or light, which provides the energy for homolytic bond cleavage. pressbooks.publibretexts.org

Homolytic Cleavage of C-Br Bond in this compound

The carbon-bromine bond is relatively weak and susceptible to homolytic cleavage, where the two electrons in the bond are distributed equally between the two atoms. youtube.comyoutube.com This process generates a bromine radical (Br•) and a 1-methoxycyclobut-1-ylmethyl radical. libretexts.org The energy required for this bond dissociation is a key factor, and C-Br bonds are generally weaker and break more readily than C-H or C-C bonds under radical conditions. youtube.com The resulting carbon-centered radical is a highly reactive intermediate, poised to engage in subsequent reactions. pressbooks.pub

Radical Cascade Reactions Involving Cyclobutane Ring

Once formed, the 1-methoxycyclobut-1-ylmethyl radical can participate in complex radical cascade reactions. These are multi-step processes where the initial radical undergoes a series of intramolecular and/or intermolecular reactions to form a final product. nih.gov For instance, the radical could add to an alkene, generating a new radical which could then cyclize or participate in further transformations. youtube.com

Photoredox catalysis has emerged as a powerful tool for initiating such cascades under mild conditions. nih.gov While specific studies on this compound are not prevalent, analogous systems show that radicals can engage in addition-polar cyclization cascades to build complex ring systems. nih.gov The strained cyclobutane ring itself could potentially undergo ring-opening or rearrangement under certain radical conditions, adding another layer of complexity and synthetic potential to its reactivity profile.

Other Mechanistic Pathways: Cycloreversions and Anionic Rearrangements

While the primary reactivity of this compound often involves substitution or elimination reactions, the inherent ring strain of the cyclobutane moiety, coupled with the unique geminal substitution of an electron-donating methoxy group and an electron-withdrawing bromomethyl group, opens avenues for other intriguing mechanistic pathways. These include cycloreversion reactions and various anionic rearrangements, which are driven by the release of ring strain and the electronic nature of the substituents. Although specific studies on this compound are not extensively documented in this context, plausible pathways can be inferred from the well-established reactivity of analogous substituted cyclobutane systems.

Cycloreversion Reactions

Cycloreversion is a pericyclic reaction that is the reverse of a cycloaddition. For cyclobutanes, this typically involves the cleavage of two sigma bonds to form two new pi bonds, resulting in the formation of two alkene molecules. The facility of this reaction is highly dependent on the substitution pattern and the reaction conditions (thermal or photochemical).

For a molecule like this compound, a concerted [2+2] cycloreversion is thermally forbidden by the Woodward-Hoffmann rules but can be photochemically allowed. However, the substitution pattern on the single carbon atom does not lend itself to a standard cycloreversion to two stable alkenes. Instead, a stepwise, radical-based mechanism is more conceivable under certain conditions, though not strictly a concerted cycloreversion.

A more relevant transformation in the context of this compound is a formal fragmentation or ring-opening that resembles a cycloreversion in its bond-breaking nature but may proceed through ionic intermediates. The presence of both an electron-donating group (methoxy) and a potential leaving group (bromide) can facilitate ring cleavage. For instance, in the presence of a Lewis acid, the methoxy group can be activated, leading to the formation of a cationic intermediate. This intermediate could then undergo fragmentation of the cyclobutane ring to relieve ring strain.

Similarly, so-called "donor-acceptor" (D-A) cyclobutanes, which have electron-donating and electron-accepting groups, are known to undergo ring-opening reactions in the presence of nucleophiles or Lewis acids. chemistryviews.orgnih.gov These reactions, while not formal cycloreversions, result in the cleavage of the cyclobutane ring. For example, D-A cyclobutanes with two geminal ester groups (acceptors) react with various nucleophiles to yield ring-opened products. nih.gov

Table 1: Examples of Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Nucleophiles
Donor-Acceptor CyclobutaneNucleophileCatalyst/ConditionsRing-Opened ProductReference
Cyclobutane with two geminal ester groupsElectron-rich arenesAlCl₃, CH₂Cl₂, 0 °Cγ-Aryl-substituted diesters chemistryviews.orgnih.gov
Cyclobutane with two geminal ester groupsThiolsAlCl₃, CH₂Cl₂, 0 °Cγ-Thio-substituted diesters chemistryviews.orgnih.gov
Cyclobutane with two geminal ester groupsSelenolsAlCl₃, CH₂Cl₂, 0 °Cγ-Seleno-substituted diesters chemistryviews.orgnih.gov

Based on these analogies, treatment of this compound with a strong Lewis acid could potentially lead to a ring-opened carbocation, which could then be trapped by a nucleophile.

Anionic Rearrangements

Anionic rearrangements in strained ring systems can be powerful synthetic transformations. For this compound, the generation of an anion on the bromomethyl carbon could initiate a rearrangement. This could be achieved through the action of a strong, non-nucleophilic base or via a metal-halogen exchange.

One plausible, albeit speculative, pathway is a rearrangement analogous to a Favorskii-type rearrangement, although the substrate is not a typical α-halo ketone. If a carbanion were formed at the carbon bearing the bromine, a subsequent intramolecular displacement of the methoxy group is unlikely due to the poor leaving group ability of methoxide. A more likely scenario involves the rearrangement of the carbon skeleton.

A more pertinent analogy can be drawn from the Truce-Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an aryl ether or similar compound. nih.gov While this compound is not aromatic, the underlying principle of an intramolecular anionic migration is relevant. If a carbanion is generated, for instance, by deprotonation of the bromomethyl group under strongly basic conditions (a challenging step due to the pKa of the C-H bond), it could potentially attack one of the cyclobutane carbons, leading to a ring contraction to a cyclopropane (B1198618) derivative with the expulsion of the methoxy group. However, such a pathway is highly speculative without direct experimental evidence.

A more likely anionic process would involve initial reaction at the electrophilic carbon of the bromomethyl group. For example, reaction with a strong base could lead to the formation of a cyclobutylidene intermediate via an E1cB-type mechanism, followed by rearrangement.

Computational studies on related systems, such as the rearrangements of o-tolyl aryl ethers, have highlighted the competition between radical and anionic pathways, where an initial benzylic anion can be formed either by direct deprotonation or by electron transfer to a radical intermediate. nih.gov These studies underscore the complexity of potential rearrangements in systems with multiple reactive sites.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like 1-(bromomethyl)-1-methoxycyclobutane would fundamentally rely on kinetic and spectroscopic studies. Kinetic experiments are designed to determine the rate of a reaction and its dependence on the concentration of reactants, catalysts, and changes in the solvent environment. For instance, the solvolysis of a related compound, cyclobutylcarbinyl p-bromobenzenesulfonate, was studied to understand its response to solvent ionizing strength, a key factor in determining reaction pathways. acs.org Such studies for this compound would involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography.

Spectroscopic methods are crucial for identifying transient intermediates and final products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be used to determine the structure of reaction products. cdnsciencepub.com For example, in the study of rearrangements of carbocations, NMR is essential for characterizing the resulting molecular structures. cdnsciencepub.com Infrared (IR) spectroscopy can be employed to follow changes in functional groups during a reaction. In cases where highly reactive intermediates such as carbocations are proposed, advanced spectroscopic techniques like low-temperature NMR or trapping experiments would be necessary to obtain evidence for their existence.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org In the context of this compound, isotopes of carbon (13C) or hydrogen (deuterium, 2H) could be incorporated at specific positions in the molecule. wikipedia.orgresearchgate.net For example, synthesizing the compound with a 13C label at the bromomethyl carbon would allow for the tracking of this carbon atom in the products of a rearrangement or substitution reaction.

By analyzing the distribution of the isotopic label in the products using mass spectrometry or NMR spectroscopy, chemists can distinguish between different possible mechanisms. wikipedia.org For instance, if a reaction proceeds through a cyclopropylcarbinyl-type cation intermediate, which is known to undergo rapid rearrangements, the isotopic label would likely be scrambled across several positions in the product. This technique has been instrumental in understanding complex rearrangements and reaction cascades in various organic systems. researchgate.net

Computational Chemistry Approaches for this compound Reactivity

Computational chemistry offers a powerful lens through which to investigate the reactivity of molecules like this compound at a molecular level. These methods can provide detailed information about reaction energetics and the structures of transient species that are difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. researchgate.netnih.gov For this compound, DFT calculations would be employed to model potential reaction pathways, such as SN1, SN2, or rearrangement reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, the feasibility of different mechanisms can be assessed. researchgate.net

A key outcome of these calculations is the determination of activation energies, which are directly related to the reaction rates. The geometry of calculated transition states provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. researchgate.net For example, DFT studies on the formation of cyclobutanes from pyrrolidines helped to unveil the detailed mechanism, including the rate-determining step. acs.org

Table 1: Hypothetical DFT Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactant0.0C-Br bond length: 1.95 Å
Transition State+18.5Elongated C-Br bond: 2.40 Å
Intermediate+5.2Planar carbocation center
Product-10.3New C-Nu bond length: 1.45 Å

This table is illustrative and does not represent actual experimental or calculated data.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of the molecule in different solvent environments. This is particularly relevant for cyclobutane (B1203170) derivatives, which are known to exist in puckered conformations. acs.org

Furthermore, MD simulations can be used to study the dynamics of the reactive process itself, such as the departure of the bromide leaving group and the subsequent interaction with solvent molecules. This can provide a more complete picture of the reaction than static DFT calculations alone, capturing the influence of the surrounding environment on the reaction pathway.

These predictive capabilities are invaluable for reaction design. For example, by computationally screening a range of nucleophiles or reaction conditions, the most promising candidates for a desired transformation of this compound could be identified before any experiments are conducted in the laboratory, saving time and resources. Theoretical studies on the unimolecular decomposition of cycloalkanes have provided valuable thermochemical and kinetic data for understanding their reactivity. arxiv.org

Table 2: Hypothetical Predicted Kinetic Parameters for a Reaction of this compound

ParameterPredicted Value
Activation Energy (Ea)18.5 kcal/mol
Pre-exponential Factor (A)1.2 x 1013 s-1
Rate Constant (k) at 298 K2.5 x 10-2 s-1

This table is illustrative and does not represent actual experimental or calculated data.

Derivatives, Analogues, and Advanced Cyclobutane Architectures

Synthesis of Related Methoxycyclobutane and Bromomethylcyclobutane Analogues

The synthesis of analogues of 1-(bromomethyl)-1-methoxycyclobutane is crucial for creating a library of related building blocks for various applications, such as medicinal chemistry. enamine.net The synthetic strategies typically involve the modification of readily available cyclobutane (B1203170) precursors.

A primary precursor is cyclobutylmethanol, which can be synthesized from cyclobutanecarboxylic acid via reduction with agents like lithium aluminum hydride (LiAlH₄). chemicalbook.com This alcohol can then be converted to (Bromomethyl)cyclobutane (B93029) . A common industrial method for this conversion involves treating cyclobutylmethanol with triphenyl phosphite (B83602) and bromine in a solvent like N,N-dimethylformamide (DMF). This reaction proceeds efficiently at low temperatures (-12 °C to -5 °C), yielding the desired product in high purity after distillation. chemicalbook.com

PrecursorReagentsProductYieldRef.
Cyclobutylmethanol1. Triphenyl phosphite, 2. Bromine(Bromomethyl)cyclobutane78% chemicalbook.com
Cyclobutanecarboxylic acidLithium aluminum hydrideCyclobutylmethanol~100% chemicalbook.com

The synthesis of the target compound, This compound , can be achieved through the bromination of 1-methoxycyclobutane. benchchem.com The precursor, 1-methoxycyclobutane, can be prepared via methods such as the Williamson ether synthesis from a suitable cyclobutanol (B46151) derivative or through the addition of methanol (B129727) to cyclobutene (B1205218) under acidic catalysis. The subsequent bromination of the 1-methoxycyclobutane would likely involve a radical initiator to facilitate substitution at the methyl group of a potential 1-methyl-1-methoxycyclobutane precursor or through more complex multi-step pathways starting from cyclobutanone (B123998). For instance, conversion of cyclobutanone to 1-methoxycyclobutane-1-carbonitrile, followed by reduction of the nitrile to an aminomethyl group and subsequent Sandmeyer or related bromination reaction, provides a plausible, albeit lengthy, route.

Functionalization of the Cyclobutane Ring System Beyond the Primary Substitution

While the bromomethyl and methoxy (B1213986) groups offer primary sites for reaction, the functionalization of the C-H bonds of the cyclobutane ring itself represents a powerful strategy for increasing molecular complexity. Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled the direct and selective modification of these otherwise inert bonds.

Palladium-catalyzed C(sp³)–H activation is a key technology in this area. acs.org By using a directing group, such as a carbonyl or an amide attached to the cyclobutane ring, it is possible to selectively functionalize the C-H bonds at the C2 or C3 positions. For example, a cyclobutane carboxamide can direct the arylation of the C-H bond at the C2 position. This approach has been shown to be highly efficient, sometimes requiring as little as 1 mol% of the palladium catalyst. acs.org

A sequential C-H/C-C functionalization strategy has also been developed to create cis-1,3-difunctionalized cyclobutanes. This method involves a Norrish-Yang cyclization of a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to install various groups at the C3 position with high diastereoselectivity. nih.gov These methods allow for the installation of aryl, heteroaryl, alkenyl, and alkynyl groups directly onto the cyclobutane skeleton. nih.gov

StrategyCatalyst/MethodFunctional Group InstalledPositionRef.
Directed C-H ActivationPalladium(II)ArylC2 acs.org
Norrish-Yang / Pd-CatalysisUV light / Palladium(II)Aryl, Alkenyl, AlkynylC3 (cis) nih.gov

These advanced functionalization techniques could be applied to derivatives of this compound, provided a suitable directing group is first installed on the ring, thus opening avenues to novel and highly substituted cyclobutane structures.

Incorporation of this compound into Complex Molecular Scaffolds

The bifunctional nature of this compound makes it a valuable building block for constructing more intricate molecular frameworks, including polycyclic and spirocyclic systems. benchchem.com

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of complex molecular architectures. benchchem.com Cyclobutane derivatives, in particular, are increasingly utilized in medicinal chemistry and materials science to impart specific conformational constraints or three-dimensional shapes to target molecules. nih.govlifechemicals.com

This compound possesses two key reactive handles. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, carbanions). The methoxy group, while more stable, can act as a latent carbonyl group or be eliminated to form a cyclobutene. This dual reactivity allows for sequential, controlled modifications, making it a versatile precursor for diversification. For example, the bromide can be displaced to attach the cyclobutane core to a larger molecule, while the methoxy group is retained for potential future transformations.

The construction of polycyclic and spirocyclic systems containing a cyclobutane ring is a significant area of synthetic chemistry. ibm.com Spirocycles, where two rings share a single atom, are of particular interest in drug discovery.

A plausible route to spirocycles from this compound involves converting the bromomethyl group into a nucleophilic or organometallic species. For example, conversion to an organolithium or Grignard reagent would allow it to attack an external electrophile, such as a cyclic ketone. Alternatively, the bromide can be displaced by a malonate ester, followed by an intramolecular alkylation to form a new ring spiro-fused to the cyclobutane. A general strategy for synthesizing spiro[3.4]octane systems involves the reaction of dialkyl malonates with 1,3-dichloroacetone (B141476) derivatives, followed by hydrolysis and decarboxylation, highlighting the utility of bifunctional reagents in building spirocyclic frameworks. google.com

Polycyclic systems can be assembled using cycloaddition reactions. acs.org For instance, if the methoxy group in this compound were eliminated to form a cyclobutene, this strained alkene could participate in [2+2] or [4+2] cycloadditions to build fused ring systems. Intramolecular versions of these reactions are particularly powerful for creating complex polycyclic natural product cores. acs.org

Investigation of Products Resulting from Ring-Opening and Ring-Contraction Reactions

The inherent ring strain of the cyclobutane core can be harnessed to drive selective ring-opening or ring-rearrangement reactions, providing access to different molecular skeletons.

Ring-opening reactions of substituted cyclobutanes can be initiated by nucleophiles or under Friedel-Crafts conditions. chemistryviews.orgacs.org In donor-acceptor cyclobutanes, Lewis acids like AlCl₃ can mediate a Friedel-Crafts-type reaction where an electron-rich arene attacks the ring, leading to its cleavage and the formation of a γ-aryl-substituted product. acs.org For a derivative of this compound, a similar ring-opening could be envisioned, particularly if an electron-withdrawing group were also present on the ring.

Ring expansion and contraction reactions are powerful transformations for altering ring size. The Tiffeneau-Demjanov rearrangement is a classic example of a one-carbon ring expansion. wikipedia.orgwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org The reaction proceeds through the diazotization of the primary amine, which then leaves as nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, relieving strain and forming a more stable carbocation, which ultimately yields an expanded cycloketone. libretexts.orgyoutube.com

To apply this to this compound, one would first need to convert it to the corresponding 1-aminomethyl-1-methoxycyclobutane. This could be achieved by displacing the bromide with azide, followed by reduction. Treatment of this amino-alcohol analogue with nitrous acid would be expected to induce a ring expansion, transforming the cyclobutane into a cyclopentanone (B42830) derivative. Such rearrangements are driven by the relief of ring strain and the formation of a more stable ring system. masterorganicchemistry.comyoutube.comyoutube.com

Rearrangement TypeKey Precursor MoietyExpected Product from CyclobutaneRef.
Tiffeneau-Demjanov1-Aminomethyl-1-hydroxy-Cyclopentanone wikipedia.orglibretexts.org
Friedel-Crafts OpeningDonor-Acceptor Cyclobutaneγ-Aryl substituted open-chain acs.org

Advanced Spectroscopic and Structural Elucidation in Mechanistic and Synthetic Research

High-Resolution NMR Spectroscopy for Precise Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including the fine details of stereochemistry and dynamic processes in solution. For a molecule like 1-(Bromomethyl)-1-methoxycyclobutane, which possesses a puckered four-membered ring, various NMR techniques can provide a wealth of information.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy are fundamental for establishing the basic carbon skeleton and proton environments. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the bromomethyl protons, and the cyclobutane (B1203170) ring protons. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and bromine atoms. The cyclobutane ring itself is not planar and undergoes rapid ring-puckering at room temperature. libretexts.org This dynamic process can lead to averaged signals for the ring protons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal the coupling between adjacent protons in the cyclobutane ring, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Nuclear Overhauser Effect (NOE) Spectroscopy , particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for determining through-space proximity of atoms, which is key to assigning stereochemistry. For a substituted cyclobutane, NOE can help to distinguish between axial and equatorial positions of substituents on the puckered ring.

Dynamic NMR (DNMR) studies can be utilized to investigate the kinetics of conformational changes, such as the ring-flipping of the cyclobutane moiety. By recording NMR spectra at different temperatures, the coalescence of signals can be observed, allowing for the calculation of the energy barrier for the conformational interchange.

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (COSY & NOESY)
-OCH₃3.0 - 3.5 (singlet)50 - 60NOE to bromomethyl protons and adjacent cyclobutane protons
-CH₂Br3.5 - 4.0 (singlet)35 - 45NOE to methoxy protons and adjacent cyclobutane protons
Cyclobutane CH₂1.5 - 2.5 (multiplets)20 - 40COSY correlations between geminal and vicinal ring protons

Advanced Mass Spectrometry Techniques for Complex Reaction Mixture Analysis and Novel Product Identification

Advanced mass spectrometry (MS) techniques are pivotal for the analysis of complex reaction mixtures and the identification of novel products, offering high sensitivity and the ability to determine molecular weights and elemental compositions with great accuracy.

High-Resolution Mass Spectrometry (HRMS) , often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides the exact mass of a molecule. For this compound, HRMS would confirm its elemental composition (C₆H₁₁BrO) by measuring the mass of its molecular ion with high precision. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. sapub.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Expected fragmentation pathways would include the loss of the bromine atom, the methoxy group, or the bromomethyl group.

The analysis of complex reaction mixtures, where this compound might be a starting material, intermediate, or product, is greatly facilitated by coupling liquid chromatography with mass spectrometry (LC-MS). This allows for the separation of different components in the mixture before they are introduced into the mass spectrometer, enabling the identification of each component individually.

Below is a table of predicted prominent ions in the mass spectrum of this compound.

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
178/180[M]⁺Molecular ion
99[M - Br]⁺Loss of a bromine radical
147/149[M - OCH₃]⁺Loss of a methoxy radical
85[M - CH₂Br]⁺Loss of a bromomethyl radical
71[C₄H₅O]⁺Further fragmentation of [M - Br]⁺

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.govrsc.org While this compound is a liquid at room temperature, its crystalline derivatives can be prepared for X-ray analysis.

The puckered nature of the cyclobutane ring is a key conformational feature. libretexts.org X-ray diffraction studies on crystalline derivatives would unequivocally establish the puckering angle of the cyclobutane ring and the preferred conformation of the bromomethyl and methoxy substituents (axial or equatorial). This information is crucial for understanding the steric and electronic effects that govern the reactivity of the molecule.

In cases where a chiral derivative of this compound is synthesized, X-ray crystallography can be used to determine its absolute configuration. nih.gov This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer. The presence of a heavy atom like bromine facilitates the determination of the absolute structure through anomalous dispersion effects.

The table below summarizes the type of structural information that can be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound.

Structural Parameter Information Gained
Bond LengthsPrecise distances between all atoms.
Bond AnglesAccurate angles between bonded atoms.
Torsion AnglesDefines the conformation of the cyclobutane ring and substituent orientations.
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Absolute ConfigurationThe absolute stereochemistry of chiral centers (for enantiopure crystals). nih.gov

Chiral Chromatography for Enantiomeric Purity Determination in Stereoselective Syntheses

Since this compound is a chiral molecule (the central carbon of the cyclobutane ring bonded to the bromomethyl and methoxy groups is a stereocenter), methods to separate its enantiomers and determine their purity are essential, particularly in the context of stereoselective synthesis. Chiral chromatography is the most widely used technique for this purpose. eijppr.comlibretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful methods for separating enantiomers. researchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov The choice of CSP is critical and depends on the functional groups present in the analyte. For this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs could be effective. eijppr.comlibretexts.org

The determination of enantiomeric excess (% ee) is a key application of chiral chromatography. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the two enantiomers in a mixture can be accurately determined. This is crucial for evaluating the success of an asymmetric synthesis.

The table below lists some common chiral stationary phases and their potential applicability for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP) Type Principle of Separation Potential for Separating this compound
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. eijppr.comHigh potential due to their broad applicability.
Pirkle-type (e.g., (R,R)-Whelk-O 1)π-π interactions, hydrogen bonding, and dipole-dipole interactions. libretexts.orgModerate potential, depending on the specific Pirkle phase.
Cyclodextrin-basedInclusion of the analyte into the chiral cyclodextrin (B1172386) cavity. nih.govModerate potential, dependent on the size fit of the cyclobutane ring.
Ligand ExchangeFormation of diastereomeric metal complexes. eijppr.comLow potential as the analyte lacks suitable coordinating groups.

Future Research Directions and Potential Applications in Specialized Chemical Synthesis

Development of Novel Catalytic Transformations for 1-(Bromomethyl)-1-methoxycyclobutane

The presence of a primary alkyl bromide in this compound makes it an ideal candidate for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. While extensive research on this specific substrate is still emerging, the well-established reactivity of other alkyl bromides in catalytic systems provides a clear roadmap for future investigations.

Future research will likely focus on adapting and optimizing established palladium-catalyzed cross-coupling reactions for this sterically hindered neopentyl-like bromide. Key areas of exploration include:

Suzuki-Miyaura Coupling: The coupling of this compound with a wide range of aryl and vinyl boronic acids or their derivatives would provide a direct route to novel cyclobutane-containing structures. wikipedia.orgillinois.edu Research into catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, will be crucial to overcome the steric hindrance and achieve high yields. organic-chemistry.org

Sonogashira Coupling: The direct alkynylation of this compound with terminal alkynes, catalyzed by palladium and copper complexes, would yield valuable 1-alkynyl-1-methoxycyclobutane derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org These products could serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: The development of efficient methods for the palladium-catalyzed amination of this compound would open avenues for the synthesis of novel amines and their derivatives, which are prevalent in pharmaceuticals. wikipedia.orglibretexts.orgorganic-chemistry.org Overcoming challenges related to catalyst deactivation and achieving high turnover numbers will be a key focus. mit.edu

Nickel-Catalyzed Couplings: Given nickel's unique catalytic properties, exploring its use in the cross-coupling of this compound with various partners, including other alkyl halides, could lead to the development of novel carbon-carbon bond-forming reactions.

A summary of potential catalytic transformations is presented in Table 1.

Coupling ReactionReagentPotential ProductCatalyst System
Suzuki-MiyauraArylboronic acid1-(Arylmethyl)-1-methoxycyclobutanePalladium catalyst with phosphine ligands
SonogashiraTerminal alkyne1-(Alkynylmethyl)-1-methoxycyclobutanePalladium and copper co-catalyst
Buchwald-HartwigAmineN-(1-methoxycyclobutylmethyl)aminePalladium catalyst with specialized ligands

Exploration of Strain-Release Strategies for Selective Carbon-Carbon Bond Functionalization within the Cyclobutane (B1203170) Ring

The significant ring strain inherent in the cyclobutane core of this compound (approximately 26.3 kcal/mol) can be harnessed as a thermodynamic driving force for selective bond cleavage and functionalization. nih.gov Future research in this area will likely focus on developing catalytic methods for the controlled ring-opening or ring-expansion of this versatile building block.

One promising avenue is the investigation of transition metal-catalyzed reactions that proceed via the cleavage of a C-C bond within the cyclobutane ring. For instance, rhodium-catalyzed processes have shown potential in the [4+2] coupling of cyclobutanones with olefins to form bridged ring systems. nih.gov Adapting such methodologies to this compound or its derivatives could lead to the synthesis of complex polycyclic structures.

Furthermore, ring-expansion reactions, driven by the formation of a more stable cyclopentane (B165970) or cyclohexane (B81311) ring system, represent a powerful synthetic strategy. chemistrysteps.commasterorganicchemistry.comyoutube.com The generation of a carbocation adjacent to the cyclobutane ring, potentially through the departure of the bromide ion, could initiate a rearrangement to a larger, less strained ring. ugent.be The influence of the methoxy (B1213986) group on the stability and rearrangement pathways of such cationic intermediates would be a key area of investigation.

Chemo- and Regioselective Functionalization of the Cyclobutane Ring at Distal Positions

While the bromomethyl group provides a primary site for functionalization, achieving selective transformations at the distal C2 and C3 positions of the cyclobutane ring presents a significant synthetic challenge and a key area for future research. The development of methods for the direct C-H functionalization of the cyclobutane ring would be particularly valuable.

Recent advances in rhodium-catalyzed C-H insertion reactions have demonstrated the ability to functionalize cyclobutane C-H bonds, with regioselectivity being controlled by the choice of catalyst. nih.gov Applying this logic to a substrate like this compound could allow for the selective introduction of new functional groups at either the C2 or C3 position. The electronic and steric influence of the existing substituents would play a crucial role in directing the regiochemical outcome.

Another approach could involve a two-step sequence of dehydrogenation to form a cyclobutene (B1205218), followed by functionalization of the double bond. Copper-catalyzed radical cascade reactions have been shown to convert cyclobutanes into highly functionalized cyclobutene derivatives. nih.gov The development of such a strategy for this compound would provide access to a new class of unsaturated four-membered rings.

Theoretical Insights for De Novo Design of Cyclobutane-Based Reagents and Synthetic Strategies

Computational chemistry offers a powerful tool for understanding the reactivity of strained molecules like this compound and for the rational design of new synthetic strategies. Future theoretical studies will be instrumental in several key areas:

Reaction Mechanism Elucidation: Detailed quantum chemical calculations can be employed to investigate the mechanisms of potential catalytic and strain-release reactions. arxiv.org This includes determining the transition state structures and activation energies for processes such as oxidative addition in cross-coupling reactions and the elementary steps in ring-expansion pathways.

Predicting Reactivity and Selectivity: Computational models can help predict the preferred sites of reaction and the stereochemical outcomes of various transformations. For instance, the influence of the methoxy and bromomethyl groups on the electron distribution and steric accessibility of the cyclobutane ring can be modeled to forecast the regioselectivity of C-H functionalization reactions.

Design of Novel Catalysts: Theoretical calculations can aid in the de novo design of catalysts specifically tailored for transformations involving this compound. By understanding the key catalyst-substrate interactions, new ligands can be designed to improve reaction efficiency, selectivity, and substrate scope.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies for Efficiency and Atom Economy

The principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry are becoming increasingly important in modern organic synthesis. vapourtec.comhilarispublisher.comchemistryviews.org Future research should focus on integrating this compound into these sustainable methodologies.

Flow chemistry, with its enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates, is well-suited for many of the potential transformations of this compound. nih.govamt.ukacs.orgmdpi.com For example, exothermic cross-coupling reactions or reactions involving unstable intermediates could be performed more safely and efficiently in a continuous flow reactor.

Furthermore, the development of synthetic routes that maximize atom economy and utilize renewable resources will be a key aspect of sustainable chemistry. researchgate.net Designing multi-step syntheses where this compound is a key building block in a "telescoped" flow process, minimizing purification steps and solvent waste, represents a significant long-term goal. The potential for this building block to be derived from renewable feedstocks in the future would further enhance its green credentials.

Q & A

Q. What are common synthetic routes for preparing 1-(Bromomethyl)-1-methoxycyclobutane, and how can reaction conditions be optimized?

  • Methodological Answer : A primary route involves nucleophilic substitution of 1-(methoxymethyl)cyclobutanol with hydrobromic acid (HBr) under controlled conditions. The reaction typically employs a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Acid catalysts, such as sulfuric acid, may enhance bromide ion reactivity . Alternative methods include photobromination of 1-methoxycyclobutane derivatives using N-bromosuccinimide (NBS) under UV light, though this requires careful control of radical intermediates . Optimization focuses on temperature, solvent polarity, and stoichiometric ratios of reactants to maximize yield (typically 60–80%) while minimizing ring-opening side reactions.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The bromomethyl group (CH₂Br) appears as a singlet at δ 3.4–3.6 ppm, while the methoxy group (OCH₃) resonates as a singlet at δ 3.2–3.3 ppm. Cyclobutane protons split into multiplets (δ 1.8–2.5 ppm) due to ring strain .
  • ¹³C NMR : The quaternary carbon bonded to Br and OCH₃ appears at δ 50–55 ppm, with cyclobutane carbons at δ 25–35 ppm.
  • Mass Spectrometry : The molecular ion peak [M]⁺ is observed at m/z 192 (C₆H₁₁BrO), with fragmentation patterns showing loss of Br (Δ m/z 79) and methoxy groups .
  • IR : Strong absorbance at 600–650 cm⁻¹ (C-Br stretch) and 1100–1150 cm⁻¹ (C-O-C stretch) confirms functional groups .

Q. What are the key applications of this compound in organic synthesis?

  • Methodological Answer : This compound serves as a versatile electrophilic building block:
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl cyclobutane derivatives, using Pd(PPh₃)₄ as a catalyst .
  • Ring-opening polymerizations : Initiates cationic polymerization of epoxides, producing cyclobutane-containing polymers with controlled molecular weights .
  • Pharmaceutical intermediates : Used in the synthesis of cyclobutane-based protease inhibitors, where steric constraints enhance binding specificity .

Advanced Research Questions

Q. How does cyclobutane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 90° bond angles in the cyclobutane ring increase strain energy (~110 kJ/mol), accelerating SN2 reactions at the bromomethyl group. However, steric hindrance from the methoxy group and adjacent ring protons can reduce nucleophile accessibility. Computational studies (DFT) reveal transition-state stabilization via hyperconjugation between the leaving group (Br⁻) and adjacent σ*(C-O) orbitals . Experimentally, reaction rates with primary amines (e.g., benzylamine) in THF are 3–5× faster than non-strained analogs, but secondary amines show reduced efficiency due to steric clashes .

Q. What are the challenges in analyzing stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : The planar chirality of the cyclobutane ring introduces complexity in stereochemical analysis. Key approaches include:
  • Chiral derivatization : Use of Mosher’s acid chloride to convert reaction products into diastereomers for ¹H NMR analysis .
  • X-ray crystallography : Single-crystal diffraction resolves absolute configurations but requires high-purity samples.
  • Circular dichroism (CD) : Detects Cotton effects in enantiomeric products, though sensitivity is limited for small molecules .
    Contradictions arise when computational predictions (e.g., VCD spectra) conflict with experimental data due to solvent effects or conformational flexibility .

Q. How can reaction conditions be tailored to prevent decomposition of this compound during storage or synthesis?

  • Methodological Answer :
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to inhibit photolytic cleavage of the C-Br bond .
  • Solvent selection : Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis; use anhydrous DCM or THF .
  • Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress unwanted radical chain reactions during synthesis .
    Decomposition pathways include β-hydride elimination (forming cyclopropane byproducts) and ring-opening via retro-[2+2] reactions, monitored via GC-MS .

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Reactant of Route 2
1-(Bromomethyl)-1-methoxycyclobutane

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